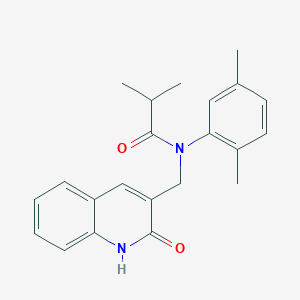
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, also known as DPA-Q or DPAQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA-Q is a synthetic derivative of 8-hydroxyquinoline, which has been extensively used as a chelating agent and in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is not fully understood, but it is believed to involve the chelation of metal ions, such as zinc and copper. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to inhibit the activity of metalloproteinases by binding to the active site of the enzyme and preventing the catalytic activity. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteinases, the chelation of metal ions, and the modulation of oxidative stress and inflammation. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its ability to inhibit the activity of metalloproteinases, which are involved in various diseases. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. However, one limitation of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide. One direction is to investigate the potential of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide as a chelating agent in materials science, such as in the development of new catalysts and sensors. Furthermore, the development of new derivatives of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide may lead to the discovery of more potent and selective metalloproteinase inhibitors.
合成法
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide involves the reaction of 2,5-dimethylphenyl isocyanate with 8-hydroxyquinoline-3-carbaldehyde in the presence of isobutyric acid. The resulting product is N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide, which is a white crystalline powder with a melting point of 220-222°C.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has been studied for its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases, such as cancer and arthritis. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-11-15(3)9-10-16(20)4)13-18-12-17-7-5-6-8-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKQIYYTTCWZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

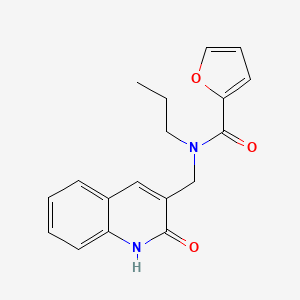

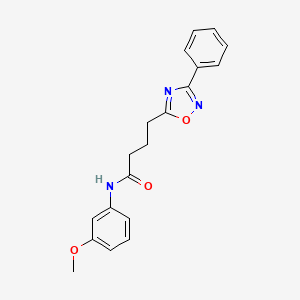
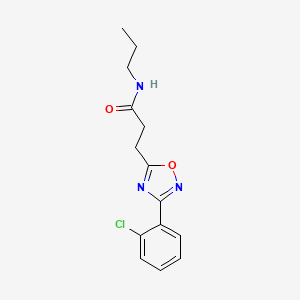
![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)





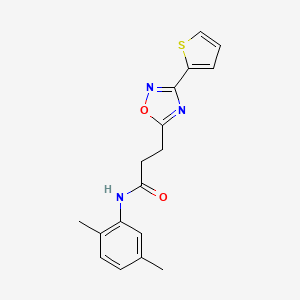
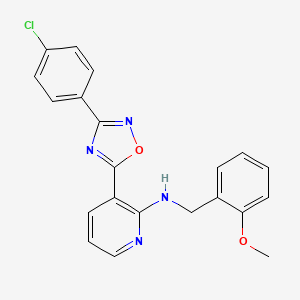
![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)